molecular formula C9H6ClFN2OS B2895954 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1152542-00-1

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2895954
CAS RN: 1152542-00-1
M. Wt: 244.67
InChI Key: RHITZEQDAPOBMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a planar, aromatic ring. The (2-chloro-6-fluorophenyl)methyl group would add steric bulk to the molecule, and the electronegative chlorine and fluorine atoms would create regions of high electron density. The thiol group, being similar to an alcohol group, would be capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is generally stable and unreactive, while the thiol group could be involved in oxidation and reduction reactions. The (2-chloro-6-fluorophenyl)methyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring would likely contribute to its stability and rigidity. The electronegative chlorine and fluorine atoms in the (2-chloro-6-fluorophenyl)methyl group could enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Antiviral and Antibacterial Applications

This compound exhibits potential as an antiviral and antibacterial agent. The presence of the oxadiazole and thiol groups in its structure may contribute to its ability to inhibit the growth of various pathogens. Research suggests that similar structures have shown efficacy against a range of viruses and bacteria, which could make this compound a candidate for further pharmacological studies .

Anti-Inflammatory Properties

Compounds with an oxadiazole moiety are often explored for their anti-inflammatory properties. “5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol” could be investigated for its effectiveness in reducing inflammation, potentially leading to new treatments for inflammatory diseases .

Material Science Applications

The unique properties of this compound could be utilized in material science, particularly in the development of new polymers or coatings. Its molecular structure may impart durability or resistance to materials when incorporated into their composition .

Environmental Science Impact

Research into the environmental impact of this compound is crucial. It could be used to understand its biodegradability, potential accumulation in ecosystems, and effects on non-target organisms. This is important for assessing the safety and sustainability of using such compounds in various industries .

Biochemical Research

In biochemistry, “5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol” can be a subject of study for its interaction with biological macromolecules. It could serve as a tool to probe the function of enzymes or receptors, or as a building block for more complex biochemical compounds .

Pharmacological Studies

Finally, the compound’s potential pharmacological applications are vast. It could be investigated for its therapeutic properties, drug interactions, and metabolism within the body. Understanding its pharmacokinetics and pharmacodynamics could lead to the development of new medications .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the diverse biological activities exhibited by other oxadiazole-containing compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals . Further studies would be needed to explore its biological activity and potential uses.

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-6-2-1-3-7(11)5(6)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHITZEQDAPOBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

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